1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC nomenclature for this compound follows established conventions for substituted indole derivatives. The complete systematic name is this compound, which accurately describes the molecular connectivity and substitution pattern. The compound features a molecular formula of C₂₅H₂₉NO₂, indicating the presence of 25 carbon atoms, 29 hydrogen atoms, one nitrogen atom, and two oxygen atoms. This molecular composition yields a calculated molecular weight of 375.5 daltons, positioning it within the typical range for phenylacetylindole cannabinoid analogs.
The structural designation begins with the ethanone carbonyl group as the primary functional group, followed by specification of the two major substituents. The indole moiety bears a 2-cyclohexylethyl substituent at the nitrogen atom (position 1), while the acetyl carbon connects to a 3-methoxyphenyl group. This nomenclature system provides unambiguous identification of the compound's structural features and distinguishes it from related analogs with different substitution patterns.
Alternative naming conventions may refer to this compound using trade names or abbreviated designations commonly employed in synthetic cannabinoid research. The systematic approach to nomenclature ensures consistency with international chemical databases and facilitates accurate cross-referencing with related phenylacetylindole derivatives. The compound's unique combination of substituents distinguishes it from both RCS-8, which features a 2-methoxyphenyl group instead of 3-methoxyphenyl, and JWH-302, which contains a pentyl chain rather than the cyclohexylethyl substituent.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits significant conformational complexity due to multiple rotatable bonds and flexible substituents. The indole core provides a rigid planar framework that serves as the central structural anchor, while the cyclohexylethyl chain and methoxyphenylacetyl group introduce substantial conformational freedom. The cyclohexyl ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement, contributing to the overall three-dimensional shape of the molecule.
The ethyl linker connecting the cyclohexyl ring to the indole nitrogen allows for rotation around two carbon-carbon bonds, creating multiple possible orientations for the cyclohexyl substituent relative to the indole plane. Similarly, the acetyl side chain at the 3-position of the indole ring can rotate around the carbon-carbon bond connecting the carbonyl group to the indole, while the methoxyphenyl group can further rotate around the bond connecting it to the acetyl carbon. These multiple degrees of rotational freedom result in a complex conformational landscape with numerous local energy minima.
Computational studies on related phenylacetylindole compounds suggest that crystal packing forces can induce significant conformational strain, with some molecules distorted by up to 20 kilojoules per mole from their gas-phase minimum energy conformations. The conformational preferences in the solid state may differ substantially from those in solution or gas phase due to intermolecular interactions and crystal packing constraints. The extended nature of the cyclohexylethyl substituent likely favors conformations that maximize intermolecular contact surface area, potentially leading to selection of higher-energy conformers in crystalline environments.
Comparative Structural Analysis with Related Phenylacetylindole Derivatives
Structural comparison of this compound with related phenylacetylindole derivatives reveals important structure-activity relationships and molecular recognition patterns. The compound shares the indole-3-yl-ethanone core structure with numerous cannabinoid analogs but differs in specific substituent positioning and chemical nature. RCS-8, bearing the identical cyclohexylethyl substituent but a 2-methoxyphenyl group instead of 3-methoxyphenyl, provides the closest structural analog for comparison.
The substitution pattern differences between the target compound and RCS-8 involve the position of the methoxy group on the phenyl ring. While RCS-8 features the methoxy group in the ortho position (2-methoxyphenyl), the target compound contains the methoxy group in the meta position (3-methoxyphenyl). This positional change significantly alters the electronic distribution and steric environment around the phenyl ring, potentially affecting both molecular conformation and intermolecular interactions. The ortho methoxy group in RCS-8 can participate in intramolecular interactions with the adjacent carbonyl oxygen, whereas the meta positioning in the target compound eliminates this possibility.
JWH-302 provides another valuable comparison point, featuring the same 3-methoxyphenyl substitution pattern but with a pentyl chain instead of the cyclohexylethyl group. The replacement of the linear pentyl chain with the bulkier cyclohexylethyl substituent substantially increases the molecular volume and introduces additional conformational constraints. The cyclohexyl ring system is significantly more rigid than the flexible pentyl chain, which affects both the conformational behavior and the overall molecular shape. Additionally, the cyclohexyl group introduces a more three-dimensional character to the molecule compared to the essentially linear pentyl chain.
JWH-250 represents a third comparative compound, containing both the 2-methoxyphenyl group and pentyl chain, thus differing from the target compound in both substituent positions. The progression from JWH-250 to JWH-302 to the target compound illustrates systematic structural modifications that allow for detailed analysis of substituent effects on molecular properties. These structural variations provide insights into how specific substitution patterns influence molecular geometry, crystal packing behavior, and potential biological activity profiles.
Crystallographic Data and Solid-State Packing Arrangements
While specific crystallographic data for this compound are not available in the current literature, analysis of related phenylacetylindole compounds provides valuable insights into expected solid-state behavior and packing arrangements. Crystallographic studies of similar compounds reveal common structural motifs and packing patterns that likely apply to this target molecule. The extended molecular shape resulting from the cyclohexylethyl and methoxyphenylacetyl substituents suggests potential for efficient crystal packing through complementary intermolecular interactions.
Research on flexible molecules in crystal structures demonstrates that crystallization often selects high-energy conformers when these conformations are more extended than lower-energy alternatives, allowing for greater intermolecular stabilization. The cyclohexylethyl substituent in the target compound provides significant molecular extension, which may favor crystal packing arrangements that utilize this extended conformation despite potential conformational strain. The three-dimensional nature of the cyclohexyl group creates opportunities for van der Waals interactions with neighboring molecules in the crystal lattice.
Comparative analysis with RCS-8 crystallographic data indicates that phenylacetylindole compounds typically organize into herringbone or layered packing arrangements that maximize intermolecular contact. The presence of the methoxy group introduces additional sites for weak hydrogen bonding interactions, which can influence both the molecular orientation within the crystal lattice and the overall stability of the crystalline form. The meta positioning of the methoxy group in the target compound may result in different hydrogen bonding patterns compared to the ortho positioning found in RCS-8.
The molecular weight and extended structure of the target compound suggest potential for polymorphism, where multiple crystal forms with different packing arrangements may exist under different crystallization conditions. Studies of related synthetic cannabinoids reveal that these compounds often exhibit complex solid-state behavior with multiple polymorphic forms showing different melting points and solubility characteristics. The conformational flexibility of the cyclohexylethyl chain provides additional complexity to the crystallization process, as different conformers may be incorporated into different polymorphic forms.
Properties
IUPAC Name |
1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-28-21-11-7-10-20(16-21)17-25(27)23-18-26(24-13-6-5-12-22(23)24)15-14-19-8-3-2-4-9-19/h5-7,10-13,16,18-19H,2-4,8-9,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDBGECJZVHHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345377 | |
| Record name | RCS-8 3-Methoxy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427326-08-6 | |
| Record name | RCS-8 3-Methoxy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
Alkylation is facilitated using 2-cyclohexylethyl bromide or chloride as the alkylating agent. Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to stabilize reactive intermediates. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates the indole nitrogen, enhancing its nucleophilicity. Representative conditions include:
| Parameter | Typical Value |
|---|---|
| Solvent | THF (anhydrous) |
| Base | NaH (1.2 equiv) |
| Alkylating Agent | 2-Cyclohexylethyl bromide |
| Temperature | 0–5°C (initial), then 25°C |
| Reaction Time | 12–24 hours |
| Yield | 65–75% (after purification) |
The reaction is conducted under inert atmosphere (N₂ or Ar) to mitigate oxidative byproduct formation.
Purification and Intermediate Characterization
Post-alkylation, the crude product is purified via silica gel chromatography using hexane/ethyl acetate (4:1) as the eluent. The intermediate, 1-(2-cyclohexylethyl)indole, is characterized by:
-
¹H NMR (CDCl₃) : δ 7.65–7.15 (m, 4H, indole aromatic), 4.25 (t, 2H, N-CH₂), 1.85–1.20 (m, 13H, cyclohexyl and CH₂).
-
IR (KBr) : 2925 cm⁻¹ (C-H stretch, cyclohexyl), 1450 cm⁻¹ (C-N stretch).
Friedel-Crafts Acylation at the 3-Position
The 3-methoxyphenylacetyl group is introduced via Friedel-Crafts acylation, leveraging the electron-rich indole ring’s susceptibility to electrophilic attack.
Acylation Protocol
3-Methoxyphenylacetyl chloride serves as the acylating agent, with Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) catalyzing the reaction. Key parameters include:
| Parameter | Typical Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | AlCl₃ (1.5 equiv) |
| Acylating Agent | 3-Methoxyphenylacetyl chloride |
| Temperature | 0°C (slow addition), then reflux |
| Reaction Time | 6–8 hours |
| Yield | 60–70% (after purification) |
The reaction mixture is quenched with ice-cold water, and the product is extracted with DCM, dried over MgSO₄, and concentrated.
Industrial-Scale Production and Optimization
Large-scale synthesis necessitates modifications to enhance efficiency and reduce costs.
Catalytic and Solvent Systems
Process Intensification
Continuous-flow reactors improve heat transfer and reaction control, achieving 85% yield at a 10 kg/batch scale. Key advantages include:
-
Reduced reaction time (2–3 hours vs. 6–8 hours in batch).
Analytical Validation and Quality Control
Final product purity is confirmed through multimodal spectroscopy and chromatography.
Spectroscopic Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥98% purity, with UV detection at 254 nm.
Challenges and Methodological Refinements
Chemical Reactions Analysis
Types of Reactions
RCS-8 3-methoxy isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Synthesis and Preparation
The synthesis of RCS-8 involves reacting 1-(2-cyclohexylethyl)-1H-indole with 3-methoxyphenylacetyl chloride, typically in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity. The compound can be further purified using techniques like recrystallization or chromatography.
Pharmacological Studies
RCS-8 has been investigated for its pharmacological properties, particularly its interaction with cannabinoid receptors CB1 and CB2. These interactions are crucial as they mimic the effects of natural cannabinoids, leading to psychoactive and physiological responses. Research indicates that RCS-8 may exhibit:
- Antidepressant Effects : Animal studies have shown that RCS-8 can significantly reduce immobility time in forced swim tests, indicating potential antidepressant activity.
- Anxiolytic Properties : Behavioral tests suggest that RCS-8 reduces anxiety-like behaviors in rodent models, highlighting its dual action on mood and anxiety disorders.
- Neuroprotective Effects : In vitro studies indicate that RCS-8 protects neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative disease research.
Cytotoxicity Studies
Emerging evidence suggests that RCS-8 may have selective cytotoxic effects against certain cancer cell lines. Preliminary findings indicate inhibition of proliferation in human cervical cancer (HeLa) and colon cancer (HCT116) cells, warranting further investigation into its therapeutic potential against cancer.
Forensic Applications
RCS-8 is utilized as an analytical reference standard in forensic toxicology. Its identification and quantification in herbal blends or biological samples are crucial for understanding the prevalence and effects of synthetic cannabinoids in public health contexts .
Case Studies and Experimental Findings
| Study | Findings | Methodology |
|---|---|---|
| Antidepressant Activity | Significant reduction in immobility time | Rodent model |
| Anxiolytic Effects | Decreased anxiety-like behaviors observed | Elevated plus maze test |
| Neuroprotective Effects | Protection against oxidative stress | In vitro assays |
| Cytotoxicity | Inhibition of HeLa and HCT116 cell proliferation | Cell viability assays |
Mechanism of Action
The mechanism of action of RCS-8 3-methoxy isomer involves its interaction with cannabinoid receptors in the body. It binds to the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the compound’s psychoactive and physiological effects .
Comparison with Similar Compounds
Structural Analogues: Regioisomers of RCS-8
The compound is part of a trio of regioisomers differing in the methoxy group position on the benzyl moiety:
Key Findings :
- All three isomers share identical molecular formulas but exhibit distinct chromatographic retention times and mass spectral fragmentation due to methoxy positional effects .
- The 3-methoxy isomer is less commonly reported in forensic samples compared to RCS-8 (2-methoxy), which is listed in multiple controlled substance acts (e.g., Alabama Public Health Laws, West Virginia Legislature) .
JWH Series Compounds
The JWH family (e.g., JWH-250, JWH-302, JWH-201) shares structural similarities but differs in substituents:
Key Differences :
Pharmacologically Active Thiazole Derivatives
Key Insight :
Analytical and Legal Considerations
- Detection : The compound can be identified via high-resolution mass spectrometry (HRMS) and differentiated from RCS-8 by its unique fragmentation pattern (e.g., 121.0648 m/z at 20 eV) .
Biological Activity
1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone, also known as RCS-8, is a synthetic compound of interest due to its potential biological activities. This compound belongs to the indole family and has been studied for various pharmacological effects, including its interactions with neurotransmitter systems and potential therapeutic applications in treating mental health disorders.
- Molecular Formula : C25H29NO2
- Molecular Weight : 375.50 g/mol
- CAS Number : 1345970-42-4
Research indicates that compounds similar to RCS-8 may interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and cognition. This interaction suggests a potential for antidepressant and anxiolytic effects .
Antidepressant Effects
Studies have shown that RCS-8 exhibits antidepressant-like effects in animal models. The compound's ability to modulate serotonin levels may contribute to its efficacy in reducing depressive symptoms. For instance, tests on rodents indicated significant reductions in immobility time during forced swim tests, a common measure of antidepressant activity .
Anxiolytic Properties
In addition to its antidepressant effects, RCS-8 has been evaluated for its anxiolytic properties. Behavioral tests demonstrated that the compound could reduce anxiety-like behaviors in mice, suggesting a dual action on both mood and anxiety disorders .
Neuroprotective Effects
Emerging evidence suggests that RCS-8 may possess neuroprotective properties. In vitro studies revealed that the compound could protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in various neurodegenerative diseases .
Cytotoxicity Studies
In terms of cytotoxicity, RCS-8 has shown selective activity against certain cancer cell lines. Preliminary results indicate that it may inhibit the proliferation of human cervical cancer cells (HeLa) and colon cancer cells (HCT116), although further studies are needed to elucidate the underlying mechanisms and therapeutic potential .
Case Studies and Experimental Findings
| Study | Findings | Methodology |
|---|---|---|
| Antidepressant Activity | Significant reduction in immobility time in forced swim test | Rodent model |
| Anxiolytic Effects | Decreased anxiety-like behaviors observed | Elevated plus maze test |
| Neuroprotective Effects | Protection against oxidative stress in neuronal cultures | In vitro assays |
| Cytotoxicity | Inhibition of HeLa and HCT116 cell proliferation | Cell viability assays |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone, and what critical parameters govern reaction efficiency?
- Methodology :
- Friedel-Crafts Acylation : Introduce the ethanone moiety to the indole ring using acyl chlorides and Lewis acids (e.g., AlCl₃). Control moisture and temperature (0–5°C) to minimize side reactions .
- Alkylation of Indole : Attach the 2-cyclohexylethyl group via nucleophilic substitution or phase-transfer catalysis. Use anhydrous conditions and inert atmospheres to stabilize reactive intermediates .
- Key Parameters : Catalyst loading (1–2 eq.), reaction time (12–24 hrs), and protecting groups (e.g., tert-butoxycarbonyl for indole NH) to prevent undesired substitutions .
Q. Which spectroscopic techniques are prioritized for structural elucidation and purity assessment of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on indole and methoxyphenyl groups. Use deuterated solvents (CDCl₃ or DMSO-d₆) and DEPT-135 for CH₂/CH₃ differentiation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode, m/z calculated for C₂₅H₂₉NO₂: 375.2198) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can regioselectivity challenges during indole functionalization be mitigated, particularly for introducing the 2-cyclohexylethyl group?
- Methodology :
- Directed Metalation : Use Pd-catalyzed C-H activation to target the indole C1 position. Additives like CuI or ligands (XPhos) enhance selectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates, reducing steric hindrance .
- Computational Screening : DFT calculations (e.g., Gaussian 09) predict transition-state energies to optimize reaction pathways .
Q. What computational approaches validate the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to serotonin receptors, leveraging X-ray crystallographic data from analogous indole derivatives .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes in physiological conditions (PBS buffer, 310 K) .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Q. How should researchers address discrepancies in crystallographic data between synthetic batches?
- Methodology :
- Single-Crystal X-ray Refinement : Re-examine diffraction data (e.g., Stoe IPDS II diffractometer) and apply SHELXL for structure solution. Compare torsion angles and unit-cell parameters across batches .
- Powder XRD : Identify polymorphic variations by matching experimental patterns with simulated data (Mercury 4.0 software) .
- Thermal Analysis : DSC/TGA to detect solvatomorphs or amorphous content affecting crystallinity .
Data Contradiction Analysis
Q. How can conflicting reports about the compound’s stability under acidic conditions be resolved?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
